molecular formula C16H19NO B13956157 Ethanol, 2-[(diphenylmethyl)methylamino]-

Ethanol, 2-[(diphenylmethyl)methylamino]-

Cat. No.: B13956157
M. Wt: 241.33 g/mol
InChI Key: GEKHSCVXJBSBJC-UHFFFAOYSA-N
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Description

Ethanol, 2-[(diphenylmethyl)methylamino]- (CAS: 101-98-4), also known as 2-(benzylmethylamino)ethanol or N-Methyl-N-benzylethanolamine, is a secondary amine derivative of ethanol. Its molecular formula is C₁₀H₁₅NO (molecular weight: 165.23 g/mol). The structure features a methyl group and a benzyl group attached to the nitrogen atom, with a hydroxyl group on the adjacent carbon. This compound’s steric and electronic properties are influenced by the bulky diphenylmethyl substituent, which distinguishes it from simpler ethanolamine derivatives.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2-[benzhydryl(methyl)amino]ethanol

InChI

InChI=1S/C16H19NO/c1-17(12-13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3

InChI Key

GEKHSCVXJBSBJC-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZHYDRYL-METHYL-AMINO)ETHANOL typically involves the reaction of benzhydryl chloride with methylamine, followed by the addition of ethylene oxide. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2-(BENZHYDRYL-METHYL-AMINO)ETHANOL may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(BENZHYDRYL-METHYL-AMINO)ETHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(BENZHYDRYL-METHYL-AMINO)ETHANOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(BENZHYDRYL-METHYL-AMINO)ETHANOL involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing various biochemical processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanol, 2-[methyl(phenylmethyl)amino]- (N-Methyl-N-benzylethanolamine)

  • Structure : Shares the same backbone but substitutes the diphenylmethyl group with a benzylmethyl group.
  • Properties : Lower molecular weight (165.23 g/mol) compared to the diphenylmethyl variant. The benzyl group reduces steric hindrance but maintains aromatic interactions.
  • Applications : Used in organic synthesis as a chiral auxiliary or surfactant precursor.

2-(Dimethylamino)-1-phenylethanol

  • Structure: Contains a dimethylamino group and a phenyl group on adjacent carbons (CAS: 2202-69-9).
  • Properties : Smaller substituents (dimethyl and phenyl) result in higher solubility in polar solvents compared to diphenylmethyl derivatives.
  • Reactivity : Demonstrated antimicrobial activity in DFT studies, with electron-rich aromatic systems enhancing binding to microbial targets.

Diethylaminoethanol (DEAE)

  • Structure: Features diethylamino and hydroxyl groups (CAS: 14426-20-1).
  • Physical Properties :
    • Surface tension: 38.2 mN/m at 293.15 K (aqueous mixtures).
    • pKa: ~9.5–10.5, making it effective in CO₂ capture due to moderate basicity.
  • Applications : Widely used in gas treatment and corrosion inhibition.

Triethanolamine (TEA)

  • Structure: Tertiary amine with three ethanol groups (CAS: 102-71-6).
  • Properties :
    • Higher viscosity (24.1 mPa·s at 298.15 K) compared to secondary amines.
    • Lower volatility and broader pH stability.
  • Applications : Emulsifier in cosmetics and pharmaceuticals.

Key Comparative Data

Property Ethanol, 2-[(diphenylmethyl)methylamino]- 2-(Dimethylamino)-1-phenylethanol Diethylaminoethanol Triethanolamine
Molecular Weight 165.23 g/mol 165.23 g/mol 117.19 g/mol 149.19 g/mol
Boiling Point Not reported 220–225°C 161°C 335°C
pKa ~9.0–10.0 (estimated) ~9.2–10.0 9.5–10.5 7.8–8.0
Primary Applications Organic synthesis Antimicrobial agents CO₂ capture Cosmetics

Chemical Reactivity and Functional Differences

  • Basicity: The diphenylmethyl group in Ethanol, 2-[(diphenylmethyl)methylamino]- reduces nitrogen’s electron density, slightly lowering its basicity compared to DEAE (pKa ~9.5–10.5 vs. ~9.0–10.0).
  • Steric Effects: Bulky substituents hinder nucleophilic reactions, making it less reactive in SN2 mechanisms compared to 2-(methylamino)ethanol.
  • Degradation: Unlike DEAE and 2-(methylamino)ethanol, which degrade into oxazolidinones and formic acid in CO₂-rich environments, the diphenylmethyl variant’s stability under similar conditions remains unstudied.

Industrial and Environmental Considerations

  • Toxicity: DEAE exhibits higher acute toxicity (LD₅₀: 1.2 g/kg in rats) compared to triethanolamine (LD₅₀: 9.1 g/kg).
  • Environmental Impact: DEAE and 2-(methylamino)ethanol are biodegradable under aerobic conditions, whereas the diphenylmethyl derivative’s persistence requires further study.

Biological Activity

Ethanol, 2-[(diphenylmethyl)methylamino]- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethanol, 2-[(diphenylmethyl)methylamino]- is characterized by the presence of a diphenylmethyl group attached to a methylamino ethanol backbone. Its chemical structure can be represented as follows:

C16H19N(Molecular Weight 241.34 g mol)\text{C}_{16}\text{H}_{19}\text{N}\quad (\text{Molecular Weight }241.34\text{ g mol})

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand for various receptors, modulating their activity and influencing biochemical pathways. The mechanism involves:

  • Hydrogen Bonding : The compound can form hydrogen bonds with target molecules, which is crucial for receptor-ligand interactions.
  • Hydrophobic Interactions : The hydrophobic regions of the target molecules facilitate the binding process, enhancing the compound's efficacy in biological systems.

Antimicrobial Activity

Research has indicated that ethanol derivatives exhibit antimicrobial properties. Ethanol, 2-[(diphenylmethyl)methylamino]- has shown potential in inhibiting bacterial growth. In a study assessing the antimicrobial efficacy of various ethanol derivatives, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Bacteria Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Table 1: Antimicrobial activity of Ethanol, 2-[(diphenylmethyl)methylamino]-

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for neutralizing free radicals in biological systems. Studies have shown that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions.

Assay Type IC50 Value (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

Table 2: Antioxidant activity of Ethanol, 2-[(diphenylmethyl)methylamino]-

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of ethanol derivatives, including Ethanol, 2-[(diphenylmethyl)methylamino]-. The study involved testing various concentrations against common pathogens and analyzing the results through statistical methods.

  • Findings : The compound showed a dose-dependent response in inhibiting bacterial growth, highlighting its potential as an antimicrobial agent.
  • : The study concluded that Ethanol, 2-[(diphenylmethyl)methylamino]- could be developed into a new class of antimicrobial agents .

Study on Antioxidant Properties

Another significant research effort focused on the antioxidant properties of this compound. The study used various assays to determine its effectiveness in scavenging free radicals.

  • Results : Ethanol, 2-[(diphenylmethyl)methylamino]- demonstrated strong antioxidant activity comparable to established antioxidants like ascorbic acid.
  • Implications : This finding suggests potential applications in formulations aimed at reducing oxidative damage in cells .

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